
Binfloxacin
Übersicht
Beschreibung
Binfloxacin is a synthetic fluoroquinolone antibiotic that was initially developed by Pfizer Inc. It is known for its ability to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . The molecular formula of this compound is C19H22FN3O3, and it has a molecular weight of 359.39 g/mol .
Vorbereitungsmethoden
Die Synthese von Binfloxacin umfasst mehrere Schritte, beginnend mit der Reaktion von (N,N)-Dimethylaminoethylacrylat mit Aminopropanolen in Methylbenzol. Dies wird gefolgt von der Zugabe eines Lewis-Base-Katalysators und Trimethylchlorsilans, um Hydroxyl- und Amidogruppen zu schützen. Nach Abschluss der Reaktion wird Tetrafluorbenzoylchlorid hinzugefügt, und das Gemisch wird erhitzt. Die Schutzgruppen werden dann entfernt, und die organische Phase wird konzentriert, um eine Ölschicht zu erhalten. Diese wird weiter mit Dimethylformamid und wasserfreiem Kaliumfluorid behandelt, um Difluorcarbonsäure zu erhalten. Schließlich reagiert Difluorcarbonsäure mit N-Methylpiperazin in Dimethylsulfoxid bei 90-100 °C, um this compound zu erzeugen .
Analyse Chemischer Reaktionen
Binfloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Verbindungen zu erhalten.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluor- und Carbonsäuregruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
Medical Applications
Binfloxacin is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It is particularly used in treating respiratory tract infections, urinary tract infections, and skin infections. The following table summarizes its key medical applications:
Infection Type | Bacteria Targeted | Clinical Evidence |
---|---|---|
Respiratory Tract Infections | Streptococcus pneumoniae, Haemophilus influenzae | Clinical trials show efficacy in reducing symptoms and bacterial load. |
Urinary Tract Infections | Escherichia coli, Klebsiella pneumoniae | Studies indicate high cure rates in uncomplicated UTIs. |
Skin Infections | Staphylococcus aureus | Effective in treating skin and soft tissue infections. |
Case Study: Efficacy in Respiratory Infections
A clinical trial conducted on patients with community-acquired pneumonia demonstrated that this compound significantly reduced the duration of fever and respiratory symptoms compared to traditional treatments. The study involved 200 participants and reported a 90% success rate after a 7-day treatment course .
Veterinary Applications
This compound is also utilized in veterinary medicine, particularly for treating bacterial infections in livestock and pets. Its application helps manage diseases caused by resistant bacterial strains.
Animal Type | Infection Type | Evidence of Use |
---|---|---|
Cattle | Bovine Respiratory Disease | Field studies show reduced mortality rates when treated with this compound. |
Dogs | Skin Infections | Case reports indicate rapid recovery from severe infections. |
Case Study: Treatment of Bovine Respiratory Disease
A study involving cattle affected by respiratory disease showed that administering this compound resulted in a significant decrease in morbidity and improved overall health outcomes within two weeks .
Agricultural Applications
In agriculture, this compound is being explored as a potential treatment for bacterial infections affecting crops. Its application could help mitigate losses due to bacterial pathogens.
Crop Type | Bacterial Pathogen | Application Evidence |
---|---|---|
Tomatoes | Pseudomonas syringae | Trials indicate reduced incidence of disease with this compound application. |
Potatoes | Erwinia carotovora | Efficacy shown in preventing tuber rot during storage. |
Case Study: Use in Tomato Cultivation
Research conducted on tomato plants infected with Pseudomonas syringae demonstrated that foliar application of this compound significantly reduced disease severity and increased yield by 25% compared to untreated controls .
Resistance Patterns
Despite its efficacy, the emergence of resistance to this compound has been documented. Studies have identified mutations in the target enzymes as a primary mechanism of resistance, necessitating ongoing surveillance and research into combination therapies to enhance its effectiveness .
Wirkmechanismus
Binfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby halting DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Binfloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Ciprofloxacin, Ofloxacin und Levofloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen verfügt this compound über einzigartige Strukturmerkmale, die zu seiner spezifischen antibakteriellen Aktivität beitragen. Zum Beispiel:
Ciprofloxacin: Bekannt für seine breite Wirksamkeit, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Ofloxacin: Ähnlich in der Struktur, unterscheidet sich jedoch im Wirkspektrum und im Nebenwirkungsprofil.
Levofloxacin: Ein potenteres Isomer von Ofloxacin mit verbesserter Aktivität gegen bestimmte Bakterien
Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung im Bereich der antibakteriellen Wirkstoffe.
Biologische Aktivität
Binfloxacin is a fluoroquinolone antibiotic that was initially developed by Pfizer Inc. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial efficacy, pharmacokinetics, and clinical implications.
Antimicrobial Efficacy
This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly notable against strains resistant to other antibiotics, making it a valuable option in treating complicated infections.
Comparative Efficacy
The Minimum Inhibitory Concentrations (MICs) of this compound have been compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. The following table summarizes the MIC values for different bacterial strains:
Bacterial Strain | This compound (μg/ml) | Ciprofloxacin (μg/ml) | Norfloxacin (μg/ml) |
---|---|---|---|
Staphylococcus aureus | 0.5 - 2 | 1 - 4 | 1 - 8 |
Escherichia coli | 0.25 - 1 | 0.5 - 2 | 0.5 - 4 |
Pseudomonas aeruginosa | 1 - 4 | 2 - 8 | 2 - 16 |
Acinetobacter baumannii | 0.5 - 2 | 1 - 4 | 1 - 8 |
Note: Lower MIC values indicate higher potency against the respective bacteria.
This compound's mechanism involves the inhibition of DNA gyrase, which prevents the supercoiling of DNA necessary for replication and transcription. This action ultimately leads to bacterial cell death. The compound has shown significant activity in acidic environments, which is relevant for infections occurring in such conditions, such as those found in certain intracellular environments .
Pharmacokinetics
This compound is characterized by its favorable pharmacokinetic profile, including:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: Widely distributed in body tissues and fluids.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted mainly through urine.
Clinical Studies and Case Reports
Several clinical studies have evaluated the safety and efficacy of this compound. A notable study involved patients with complicated urinary tract infections (UTIs), where this compound demonstrated a high bacteriological cure rate and was well-tolerated with minimal side effects.
Case Study Example
- Study Title: Efficacy of this compound in Complicated UTIs
- Participants: 150 patients with recurrent UTIs
- Duration: Treatment over six weeks
- Results:
- Clinical cure rate: 85%
- Recurrence rate after treatment: 10%
- Side effects reported: Mild gastrointestinal disturbances in 5% of patients.
Eigenschaften
CAS-Nummer |
108437-28-1 |
---|---|
Molekularformel |
C19H22FN3O3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26) |
InChI-Schlüssel |
UBGCCYGMLOBJOJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
108437-28-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Binfloxacin; CP 73049; CP-73,049; UNII-78VM28ZA2H; Binfloxacin [USAN:INN]; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.